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Compound of Interest

Compound Name: 6-Nitro-1-indanone

Cat. No.: B1293875

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Nitro-1-indanone, a key intermediate in various synthetic pathways. This document is
intended for researchers, scientists, and professionals in the field of drug development and
materials science, offering a centralized resource for its spectral characterization.

While specific experimental spectra for 6-Nitro-1-indanone are not readily available in the
public domain, this guide furnishes predicted spectroscopic data based on the analysis of
structurally similar compounds. These predictions offer valuable guidance for the identification
and characterization of 6-Nitro-1-indanone in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 6-Nitro-1-
indanone.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz,
CDCI5)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~8.45 d 1H Ar-H

~8.20 dd 1H Ar-H

~7.60 d 1H Ar-H

~3.25 t 2H -CHaz-

~2.80 t 2H -CH2-CO

Note: Predicted chemical shifts are based on the analysis of 1-indanone and nitro-substituted
aromatic compounds. The exact chemical shifts and coupling constants may vary based on
experimental conditions.

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDCl=)

Chemical Shift (8) ppm Assignment
~205.0 C=0

~150.0 Ar-C-NO2
~145.0 Ar-C

~138.0 Ar-C

~128.0 Ar-CH

~125.0 Ar-CH

~122.0 Ar-CH

~36.0 -CHz2-CO
~26.0 -CHz-

Note: Predicted chemical shifts are based on the analysis of 1-indanone and its derivatives.
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Table 3: Predicted Key IR Absorption Frequencies (KBr

Pellet)
Wavenumber (cm~?) Intensity Assignment
~1710 Strong C=0 stretch
~1600 Medium Aromatic C=C stretch
~1520 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~3100 Weak Aromatic C-H stretch
~2900 Weak Aliphatic C-H stretch

Note: Predicted absorption frequencies are based on characteristic vibrational modes of
ketones, nitro compounds, and aromatic systems.

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - EI)
m/z Relative Intensity Assignment
177 High [M]* (Molecular lon)
147 Medium [M - NOJ*
131 Medium [M - NO2J*
103 High [M - NO2 - COJ*
77 Medium [CeHs]*

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and
neutral losses.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited,
representing standard procedures for the analysis of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of 6-Nitro-1-indanone and dissolve it in approximately 0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.
e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
1H NMR Spectroscopy:

e Instrument: 500 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse zg30

Number of Scans: 16

Acquisition Time: 3.98 seconds

Relaxation Delay: 1.0 second

13C NMR Spectroscopy:

Instrument: 125 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 seconds

Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 6-Nitro-1-indanone with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e Place a portion of the powder into a pellet-forming die.

e Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Introduce a small amount of the 6-Nitro-1-indanone sample into the mass spectrometer via
a direct insertion probe or by injection into a gas chromatograph (GC-MS).

» Utilize Electron lonization (El) at 70 eV to generate the molecular ion and fragment ions.
Data Acquisition:

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

e Scan Range: m/z 40-500

e lon Source Temperature: 200°C

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 6-Nitro-1-indanone.
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Spectroscopic analysis workflow for 6-Nitro-1-indanone.

» To cite this document: BenchChem. [Spectroscopic Profile of 6-Nitro-1-indanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293875#spectroscopic-data-for-6-nitro-1-indanone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293875?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

